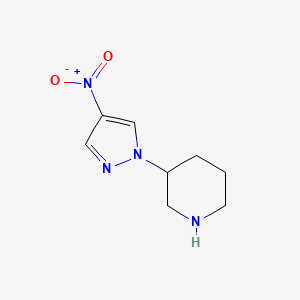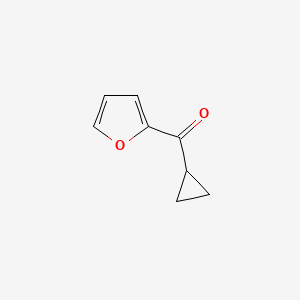
1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- Experimental and Theoretical Analysis : Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, and characterized them using X-ray diffraction and other thermal techniques. This study provides insights into the intermolecular interactions present in these compounds (Shukla et al., 2014).
- Synthesis of Ferrocene-1H-1,2,3-Triazole Hybrids : Haque et al. (2017) synthesized a series of ferrocene-1H-1,2,3-triazole hybrids, characterized them using various techniques, and explored their neuroprotective effects (Haque et al., 2017).
Biological Activities :
- Cytostatic Activity : De las Heras et al. (1979) investigated the synthesis and cytostatic activity of N-glycosyl(halomethyl)-1,2,3-triazoles, demonstrating their potential as alkylating agents with inhibitory effects on the growth of HeLa cells and increased lifespan in tumor-bearing mice (De las Heras et al., 1979).
Chemical Properties and Interactions :
- Analysis of π-Hole Tetrel Bonding Interactions : Ahmed et al. (2020) synthesized triazole derivatives with α-ketoester functionality and analyzed their O⋯π-hole tetrel bonding interactions using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
- Long-Range Fluorine-Proton Coupling : Kane et al. (1995) synthesized 1,2,4-triazole derivatives with a fluorophenyl substituent and studied their long-range fluorine-proton coupling, confirming the spatial proximity of these nuclei (Kane et al., 1995).
Pharmacological Studies :
- Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) synthesized a water-soluble neurokinin-1 receptor antagonist with potential for intravenous and oral administration, showcasing the versatility of triazole derivatives in drug development (Harrison et al., 2001).
Antimicrobial Activities :
- Antimicrobial and Antifungal Studies : Desabattina et al. (2014) synthesized halogen-substituted 1,2,4-triazole derivatives, including those with fluorophenyl groups, and evaluated their antimicrobial activities (Desabattina et al., 2014).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FN3/c10-4-6-5-15(14-13-6)7-1-2-9(12)8(11)3-7/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRONVXGXQDPSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-3-[4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1427873.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427877.png)



![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)





![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)
